molecular formula C12H9F3N2O2 B2815467 1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid CAS No. 1439899-42-9

1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid

Cat. No.: B2815467
CAS No.: 1439899-42-9
M. Wt: 270.211
InChI Key: JKIUZALSABMPHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid is a synthetic organic compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to an imidazole ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized conditions for higher yields and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or imidazole ring positions, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).

Major Products Formed:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or azido derivatives.

Scientific Research Applications

1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the imidazole ring can interact with various enzymes and receptors. The carboxylic acid group can form hydrogen bonds with biological targets, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Uniqueness: 1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid is unique due to its combination of a trifluoromethyl group, benzyl moiety, imidazole ring, and carboxylic acid functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[[4-(trifluoromethyl)phenyl]methyl]imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c13-12(14,15)9-3-1-8(2-4-9)6-17-7-16-5-10(17)11(18)19/h1-5,7H,6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIUZALSABMPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=C2C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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